Resiniferatoxin

Catalog No.
S541237
CAS No.
57444-62-9
M.F
C37H40O9
M. Wt
628.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resiniferatoxin

CAS Number

57444-62-9

Product Name

Resiniferatoxin

IUPAC Name

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate

Molecular Formula

C37H40O9

Molecular Weight

628.7 g/mol

InChI

InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36-,37-/m1/s1

InChI Key

DSDNAKHZNJAGHN-MXTYGGKSSA-N

SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Solubility

Soluble in DMSO

Synonyms

reciniferatoxin, resiniferatoxin, RTX diterpene

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C

Description

The exact mass of the compound Resiniferatoxin is 628.2672 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Resiniferatoxin (RTX) is a naturally occurring compound derived from the latex of Euphorbia resinifera, a plant native to Morocco PubMed Central article: [Resiniferatoxin: Nature’s Precision Medicine to Silence TRPV1-Positive Afferents: ]. Research interest in RTX stems from its unique properties as an ultrapotent agonist of the transient receptor potential vanilloid type 1 (TRPV1) channel MedCentral article: [Resiniferatoxin (RTX) Offers Emerging Treatment for Osteoarthritis Knee Pain]. TRPV1 plays a critical role in pain perception and neurogenic inflammation National Institutes of Health website: [Transient receptor potential cation channel, subfamily V, member 1 (TRPV1)].

Mechanism of Action and Potential for Chronic Pain Relief

RTX functions by binding to TRPV1 receptors, leading to a sustained activation and subsequent desensitization of pain-sensing neurons PubMed Central article: [The Evolution of the “Molecular Scalpel” for Chronic Pain Relief: ]. This desensitization can offer long-lasting pain relief, making RTX a potential therapeutic strategy for chronic pain conditions.

Preclinical studies in animal models have shown promising results for using RTX to manage various chronic pain conditions, including:

  • Osteoarthritis pain MDPI Journal article: [Cutaneous Injection of Resiniferatoxin Completely Alleviates and Prevents Nerve-Injury-Induced Neuropathic Pain: ]
  • Cancer pain PubMed Central article: [The Evolution of the “Molecular Scalpel” for Chronic Pain Relief: ]
  • Neuropathic pain National Institutes of Health website: [Neuropathic pain]

Purity

>80% (or refer to the Certificate of Analysis)

XLogP3

4.5

Exact Mass

628.2672

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A5O6P1UL4I

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (95.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in interstitial cystitis and urinary incontinence.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

57444-62-9

Wikipedia

Resiniferatoxin

Dates

Modify: 2023-09-06
1. Euphorbia poissonii in BoDD – Botanical Dermatology Database
2. Ellsworth, Pamela; Wein, Alan J. (2009). Questions and Answers about Overactive Bladder. Jones & Bartlett Learning. pp. 97–100. ISBN 978-1449631130.
3. Szallasi A, Blumberg PM (1989). "Resiniferatoxin, a phorbol-related diterpene, acts as an ultrapotent analogue of capsaicin, the irritant constituent in red pepper". Neuroscience. 30 (2): 515–520.
4.doi:10.1016/0306-4522(89)90269-8. PMID 2747924. S2CID 24829016.
5. Szallasi A, Blumberg PM (1990). "Resiniferatoxin and its analogues provide novel insights into the pharmacology of the vanilloid (capsaicin) receptor". Life Sci. 47 (16): 1399–1408. doi:10.1016/0024-3205(90)90518-V. PMID 2174484.
6. Szallasi A, Blumberg PM (1992). "Vanilloid receptor loss in rat sensory ganglia associated with long term desensitization to resiniferatoxin". Neurosci. Lett. 140 (1): 51–54. doi:10.1016/0304-3940(92)90679-2. PMID 1407700. S2CID 9429182.
7. Olah Z, et al. (2001). "Ligand-induced dynamic membrane changes and cell deletion conferred by vanilloid receptor 1". J. Biol. Chem. 276 (14): 11021–11030. doi:10.1074/jbc.M008392200. hdl:2437/104771. PMID 11124944.
8. Wender, P.A.; Jesudason, Cynthia D.; Nakahira, Hiroyuki; Tamura, Norikazu; Tebbe, Anne Louise; Ueno, Yoshihide (1997). "The First Synthesis of a Daphnane Diterpene: The Enantiocontrolled Total Synthesis of (+)-Resiniferatoxin". J. Am. Chem. Soc. 119 (52): 12976–12977. doi:10.1021/ja972279y.
9. Seiple, I.B. (March 17, 2007). "Daphnane, Tigliane, Ingenane and Lathyrane Diterpenes" (PDF). scripps.edu.
10. Christopher S. J. Walpole; et al. (1996). "Similarities and Differences in the Structure-Activity Relationships of Capsaicin and Resiniferatoxin Analogues". J. Med. Chem. 39 (15): 2939–2952. doi:10.1021/jm960139d. PMID 8709128.
11. National Institutes of Health, Clinical Center Department of Perioperative Medicine Chemical from cactus-like plant shows promise in controlling surgical pain, while leaving touch and coordination intact, rat study shows News release December 21, 2017, retrieved 28 February 2018.

Explore Compound Types